Thiourea, N,N-diethyl-N'-2-propenyl-

Beschreibung

Contextualization of Thiourea (B124793) Derivatives in Organic Synthesis and Beyond

Thiourea derivatives are a cornerstone in the field of organic synthesis, valued for their versatile reactivity and broad spectrum of applications. mdpi.com These organosulfur compounds, characterized by the presence of a C=S group flanked by two nitrogen atoms, serve as crucial intermediates and building blocks for a vast array of more complex molecules. mdpi.com Their utility extends to the synthesis of various heterocyclic compounds and as ligands in coordination chemistry, where the nitrogen and sulfur atoms can form stable complexes with a wide range of metals. mdpi.comsphinxsai.com

Beyond their role in synthesis, thiourea derivatives have garnered substantial attention for their diverse biological activities. Researchers have extensively explored their potential as therapeutic agents, with studies revealing antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net In the agricultural sector, certain thiourea derivatives have been developed as herbicides and insect growth regulators. researchgate.net The wide-ranging applications of these compounds underscore their importance in medicinal chemistry, materials science, and analytical chemistry. sphinxsai.comresearchgate.net

Overview of Structural Features and Potential Academic Significance of Thiourea, N,N-diethyl-N'-2-propenyl-

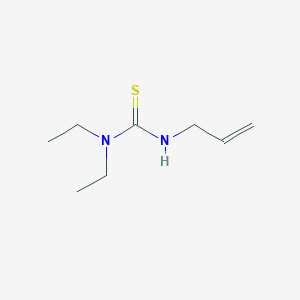

The molecular structure of Thiourea, N,N-diethyl-N'-2-propenyl- is defined by a central thiocarbonyl group. One nitrogen atom is substituted with two ethyl groups (N,N-diethyl), while the other nitrogen atom bears a 2-propenyl group (N'-allyl). This asymmetric substitution pattern is key to its chemical properties and potential applications.

Key Structural Features:

Thiourea Core: The >N-C(=S)-N< core allows for tautomerism and provides key sites for chemical reactions and coordination. mdpi.com

Diethylamino Group: The two ethyl groups on one nitrogen atom introduce lipophilicity and steric bulk, which can influence the molecule's solubility and how it interacts with biological targets or other chemical species.

Allyl Group: The presence of the C=C double bond in the allyl group offers a site for further functionalization, such as addition reactions or polymerization. This group is a known reactive moiety in organic chemistry.

The academic significance of this compound can be inferred from its structural components. The combination of the biologically active thiourea scaffold with the versatile allyl group suggests potential for this molecule in the development of new materials or as a candidate for biological screening. For instance, the allyl group could be used to graft the molecule onto polymer backbones or to participate in cyclization reactions to form novel heterocyclic systems.

Interactive Data Table: Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | N'-allyl-N,N-diethylthiourea |

| CAS Number | 21645-26-1 |

| Molecular Formula | C8H16N2S |

| Molecular Weight | 172.29 g/mol |

Historical Development of Research Methodologies Pertaining to Allylthiourea (B1665245) Compounds

Research into thiourea and its derivatives has a long history, with foundational synthetic methods being well-established in organic chemistry. A common and historically significant method for preparing substituted thioureas involves the reaction of an amine with an isothiocyanate. researchgate.net Another classical approach is the reaction of amines with carbon disulfide. organic-chemistry.org

The study of allyl-substituted thioureas has evolved from basic synthesis and characterization to more specialized applications. Early research would have focused on understanding the fundamental reactivity of the allyl group in the context of the thiourea structure.

Over time, advancements in analytical techniques have allowed for more detailed investigations. Modern research methodologies applied to compounds like allylthioureas include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to elucidate the detailed molecular structure.

X-ray Crystallography: This method provides precise information on the three-dimensional arrangement of atoms in the solid state, offering insights into intermolecular interactions like hydrogen bonding.

Computational Chemistry: Quantum chemical calculations and molecular docking studies are now widely used to predict the reactivity, properties, and potential biological activity of thiourea derivatives, guiding experimental work. researchgate.net

More recent research has explored the utility of allylthiourea derivatives in specific, advanced applications. For example, N-allylthiourea has been studied as a nitrification inhibitor in agriculture and environmental science, a role that relies on its specific chemical interaction with enzymes. sigmaaldrich.comchemicalbook.com It has also been investigated for its potential in medicine, for applications such as minimizing scar tissue. sigmaaldrich.comchemicalbook.com These modern applications demonstrate a significant progression from fundamental synthesis to targeted functional design.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diethyl-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMBPYDNAHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066722 | |

| Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21645-26-1 | |

| Record name | N,N-Diethyl-N′-2-propen-1-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N,N-diethyl-N'-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N-diethyl-N'-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21645-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Thiourea, N,n Diethyl N 2 Propenyl

Mechanistic Elucidation of Novel Synthetic Routes

The primary and most direct route to N,N-diethyl-N'-2-propenyl-thiourea involves the reaction of an amine with an isothiocyanate. The mechanism proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. nih.govmdpi.com This forms a tetrahedral intermediate which then rearranges to the stable thiourea (B124793) product.

The synthesis of thiourea derivatives often proceeds efficiently without the need for a catalyst. The inherent nucleophilicity of amines and the electrophilicity of isothiocyanates are typically sufficient to drive the reaction to completion under mild conditions. nih.govrsc.org

Key catalyst-free approaches applicable to the synthesis of N,N-diethyl-N'-2-propenyl-thiourea include:

Direct Amination of Isothiocyanates: The most common method involves reacting diethylamine (B46881) with 2-propenyl isothiocyanate (allyl isothiocyanate). This reaction is a direct nucleophilic addition and is generally performed by mixing the reagents, often in a suitable solvent, at room temperature or with gentle heating. ijacskros.com

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined, catalyst-free approach by combining multiple reactants in a single step to form a complex product, avoiding the isolation of intermediates. nih.gov A potential one-pot synthesis for N,N-diethyl-N'-2-propenyl-thiourea could involve the in-situ formation of allyl isothiocyanate from an allyl halide and a thiocyanate (B1210189) salt, which then immediately reacts with diethylamine present in the same reaction vessel. researchgate.net

Solvent-Free Synthesis: Catalyst-free reactions can sometimes be conducted under solvent-free conditions, which enhances the sustainability of the process. researchgate.net For instance, mixing liquid diethylamine directly with allyl isothiocyanate could yield the desired product, minimizing solvent waste.

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. wjarr.com The synthesis of N,N-diethyl-N'-2-propenyl-thiourea can be optimized to align with these principles. msu.eduacs.org

Atom Economy: The direct addition of diethylamine to allyl isothiocyanate is a prime example of a 100% atom-economical reaction. All atoms from the starting materials are incorporated into the final product, generating no by-products and thus preventing waste. acs.orgnih.gov

Waste Prevention: One-pot syntheses are preferable as they reduce the number of steps, minimize the need for purification of intermediates, and consequently decrease solvent and energy consumption. nih.gov

Use of Safer Solvents: Traditional syntheses may use volatile organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), or performing the reaction under solvent-free conditions. researchgate.netresearchgate.net Microwave-assisted synthesis in water is an example of an energy-efficient and environmentally friendly approach. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces the energy requirements and environmental impact of the synthesis. acs.org The reaction between amines and isothiocyanates is often exothermic and proceeds readily at room temperature.

Optimization of Precursor Materials and Reaction Conditions

The efficiency and yield of the synthesis are highly dependent on the choice of precursors and the optimization of reaction parameters such as solvent, temperature, and reaction time.

The choice of solvent can significantly impact the reaction rate and yield. The ideal solvent should dissolve both reactants and stabilize the charged transition state of the nucleophilic addition. Polar aprotic solvents like acetone, acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly employed.

Temperature is another critical parameter. While an increase in temperature generally accelerates the reaction, excessive heat can lead to the decomposition of reactants or the final product, or promote unwanted side reactions. bibliotekanauki.pl Optimal conditions must be determined experimentally to maximize yield and purity. dntb.gov.ua

| Solvent Type | Typical Solvents | Relative Temperature | Anticipated Effect on Reaction Rate | Potential for Side Reactions |

|---|---|---|---|---|

| Polar Aprotic | Acetone, Acetonitrile, THF | Low to Moderate (25-60°C) | High | Low |

| Polar Protic | Ethanol, Water | Moderate (50-80°C) | Moderate to High | Moderate (potential for solvent participation) |

| Nonpolar | Toluene, Hexane | Moderate to High (60-110°C) | Low to Moderate | Low |

| Solvent-Free | N/A | Low (25-50°C) | High (due to high concentration) | Low to Moderate |

The synthesis of an unsymmetrically substituted thiourea like N,N-diethyl-N'-2-propenyl-thiourea requires precise control over the placement of the substituent groups. This selectivity is achieved primarily through the strategic selection of precursor materials, an example of substrate control. The two most viable synthetic routes ensure the unambiguous formation of the desired product.

Route A: Reaction of diethylamine with allyl isothiocyanate.

Route B: Reaction of allylamine (B125299) with a diethylthiocarbamoyl precursor (e.g., diethylthiocarbamoyl chloride).

Both routes are highly selective because the isothiocyanate or its equivalent provides the C=S core, and the amine component adds to it, fixing the positions of the substituents.

| Route | Amine Precursor | Thioacyl Precursor | Product | Selectivity Outcome |

|---|---|---|---|---|

| A | Diethylamine | Allyl isothiocyanate | Thiourea, N,N-diethyl-N'-2-propenyl- | Highly selective; diethyl group is fixed on one nitrogen, allyl on the other. |

| B | Allylamine | Diethylthiocarbamoyl chloride | Thiourea, N,N-diethyl-N'-2-propenyl- | Highly selective; ensures the desired connectivity. |

Design and Synthesis of Chemically Modified Analogues

The N,N-diethyl-N'-2-propenyl-thiourea scaffold serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

Synthesis of Thiazolines: The allyl group in N-allyl thiourea derivatives is susceptible to electrophilic cyclization. For instance, reaction with halogens (e.g., iodine or bromine) can induce a halocyclization reaction, leading to the formation of substituted 2-aminothiazoline derivatives. researchgate.net This provides a direct route to a different class of heterocyclic compounds from the thiourea precursor.

Synthesis of N-Acylthiourea Analogues: The thiourea moiety can be further functionalized. For example, acylation at one of the nitrogen atoms can be achieved by reacting N,N-diethyl-N'-2-propenyl-thiourea with an acid chloride (R-COCl). nih.gov This reaction yields N-acylthiourea derivatives, which possess a different set of chemical properties and biological activities. nih.gov

| Starting Material | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| Thiourea, N,N-diethyl-N'-2-propenyl- | Iodine (I₂) or N-Bromosuccinimide (NBS) | Electrophilic Halocyclization | 2-(diethylamino)thiazoline derivatives |

| Thiourea, N,N-diethyl-N'-2-propenyl- | Benzoyl chloride | N-Acylation | N-Benzoyl-N',N'-diethyl-N-2-propenyl-thiourea |

Strategies for Further Functionalization of the Propenyl Moiety

The 2-propenyl (allyl) group in N,N-diethyl-N'-2-propenyl-thiourea is a versatile handle for introducing additional chemical complexity. The double bond is susceptible to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. One significant strategy is electrophilic cyclization, particularly halocyclization.

Halocyclization of N-allyl Thioureas:

The reaction of N-allyl thiourea derivatives with halogen sources, such as copper(II) halides (CuX₂), provides a direct route to thiazoline (B8809763) derivatives. researchgate.net This intramolecular cyclization process is efficient and proceeds with high regioselectivity. The reaction involves the activation of the halogen source and subsequent attack by the sulfur atom of the thiourea, followed by the nucleophilic attack of the nitrogen onto the activated double bond of the allyl group. This method is operationally simple and utilizes readily available and inexpensive reagents. researchgate.net

The general scheme for this transformation can be represented as follows:

Starting Material: N-allyl thiourea derivative

Reagent: Electrophilic halogen source (e.g., I₂, Br₂, CuCl₂, CuBr₂)

Product: 2-amino-5-(halomethyl)-4,5-dihydrothiazole derivative

This strategy not only modifies the propenyl moiety but also constructs a new heterocyclic ring system, significantly altering the molecule's structural and electronic properties.

Table 1: Examples of Halocyclization of N-Allyl Thiourea Derivatives

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| N-allyl-N'-phenylthiourea | CuCl₂ | 2-(phenylamino)-5-(chloromethyl)-4,5-dihydrothiazole | High |

| N-allyl-N'-methylthiourea | I₂ | 2-(methylamino)-5-(iodomethyl)-4,5-dihydrothiazole | Good |

| N,N-diethyl-N'-allylthiourea | CuBr₂ | 2-(diethylamino)-5-(bromomethyl)-4,5-dihydrothiazole | High |

Other potential, though less specifically documented for this exact compound, functionalization strategies for the allyl group could include:

Epoxidation: Reaction with peroxy acids to form an epoxide ring.

Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) to yield a diol.

Hydroformylation: Addition of a formyl group and a hydrogen atom across the double bond.

Heck Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to form a more complex structure.

These modifications allow for the systematic exploration of the chemical space around the core thiourea scaffold.

Synthesis of Related Thiourea Scaffolds for Comparative Studies

To understand the structure-activity relationships of N,N-diethyl-N'-2-propenyl-thiourea, it is essential to synthesize a range of structurally related analogs for comparative biological and chemical evaluation. These analogs typically involve systematic variations of the substituents on the nitrogen atoms.

General Synthetic Routes:

The synthesis of substituted thioureas is well-established, with several robust methods available. A common and versatile approach is the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com For the synthesis of N,N-diethyl-N'-2-propenyl-thiourea, this would involve reacting allyl isothiocyanate with diethylamine.

An alternative, environmentally conscious method involves a one-pot reaction using carbon disulfide and two different amines in an aqueous medium. organic-chemistry.orgacs.orgnih.gov This approach avoids the use of toxic and often volatile isothiocyanates. organic-chemistry.org In this method, a secondary amine like diethylamine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. This intermediate then reacts with a primary amine, such as allylamine, to yield the desired unsymmetrical trisubstituted thiourea. acs.org

Synthesis of Analog Scaffolds:

For comparative studies, analogs can be synthesized by varying the amine components.

Variation of the N,N-dialkyl group: Diethylamine can be replaced with other secondary amines such as dimethylamine, dipropylamine, or cyclic amines like piperidine (B6355638) and morpholine (B109124) to investigate the effect of steric bulk and electronic properties at this position. acs.org

Variation of the N'-alkenyl group: Allylamine can be substituted with other unsaturated amines (e.g., propargylamine) or saturated alkyl amines of varying chain lengths (e.g., ethylamine, butylamine) to probe the importance of the propenyl moiety.

Introduction of Aromatic and Heterocyclic Groups: For broader comparative studies, aromatic or heterocyclic amines can be incorporated. mdpi.comnih.govacs.org For instance, reacting anilines or aminopyridines with diethylamino-derived intermediates can produce thioureas with different electronic and conformational properties. nih.gov

Table 2: Synthesis of Analogous Thiourea Scaffolds

| Scaffold Type | Amine 1 | Amine 2 | Resulting Thiourea Structure |

|---|---|---|---|

| Alkyl Variation | Dimethylamine | Allylamine | N,N-dimethyl-N'-allylthiourea |

| Cyclic Amine | Piperidine | Allylamine | N-allyl-N',N'-(pentamethylene)thiourea |

| Alkenyl Variation | Diethylamine | Propargylamine | N,N-diethyl-N'-(prop-2-yn-1-yl)thiourea |

| Aromatic Substitution | Diethylamine | Aniline | N,N-diethyl-N'-phenylthiourea |

| Heterocyclic Scaffold | 2-Aminothiazole | Benzyl isothiocyanate | 1-benzyl-3-(thiazol-2-yl)thiourea |

The synthesis of these diverse scaffolds allows for a systematic evaluation of how different structural features influence the compound's properties, which is a cornerstone of medicinal chemistry and materials science. mdpi.comnih.gov

Chemical Reactivity and Transformation Studies of Thiourea, N,n Diethyl N 2 Propenyl

Fundamental Reaction Pathways and Kinetic Investigations

The fundamental reactivity of N,N-diethyl-N'-allylthiourea is dictated by the interplay of its functional groups. The thiocarbonyl group (C=S) and the adjacent nitrogen atoms are the primary centers for chemical reactions, influenced electronically and sterically by the ethyl and allyl substituents.

The thiourea (B124793) moiety is well-established as an effective nucleophile, primarily through its sulfur atom. The lone pairs on the sulfur atom make it a soft nucleophile, readily participating in reactions with soft electrophiles. This nucleophilicity is central to many reactions involving thioureas, such as alkylations and additions to electrophilic centers. The N,N-diethyl and N'-allyl groups, being electron-donating, can further enhance the nucleophilicity of the sulfur atom.

Kinetic studies on the oxidation of various N-substituted thioureas, including N-allylthiourea, by chloramine-T in an acidic medium have shown that the reaction is first order with respect to the oxidant, the thiourea, and H+ ions. researchgate.net Under comparable conditions, the rate of oxidation for N-allylthiourea was found to be faster than that of N-methylthiourea and unsubstituted thiourea, suggesting that the allyl group influences the reaction kinetics. researchgate.net

Table 1: Nucleophilic and Electrophilic Characteristics

| Reactive Center | Type of Reactivity | Influencing Factors | Potential Reactions |

| Sulfur Atom | Strong Nucleophile (Soft) | Electron-donating alkyl groups enhance electron density. | Alkylation, Acylation, Addition to Michael acceptors, Coordination to metals. |

| Nitrogen Atoms | Weak Nucleophile/Base | Lone pair availability is lower than sulfur; can be protonated. | Protonation, Reaction with strong electrophiles. |

| Thiocarbonyl Carbon | Electrophilic Center | Polarization of the C=S bond. | Attack by strong nucleophiles (e.g., organometallics). |

| Allyl Group (C=C) | Nucleophilic | π-electron system. | Electrophilic addition (e.g., halogenation), Cycloaddition. researchgate.net |

Thermal Decomposition: The thermal degradation of substituted thioureas typically proceeds through complex pathways involving isomerization and fragmentation. Studies on analogous compounds like N-ethyl-thiourea, N,N'-diethyl-thiourea, and N-allyl-thiourea have shown that decomposition behavior is highly dependent on the substitution pattern. orientjchem.org For instance, N-ethyl-thiourea and N-allyl-thiourea undergo pyrolysis in two steps, whereas N,N'-diethyl-thiourea pyrolyzes in a single step. orientjchem.org A common feature is the endothermic isomerization to a thiocyanate (B1210189) derivative within the 200-220°C temperature range. orientjchem.org Upon heating, N-allylthiourea is known to decompose, releasing sulfur oxides. sciencemadness.org Therefore, the thermal decomposition of N,N-diethyl-N'-allylthiourea is expected to yield a mixture of volatile products, potentially including diethylamine (B46881), allylamine (B125299), hydrogen sulfide, and various isothiocyanates, resulting from the cleavage of C-N and C-S bonds.

Photochemical Decomposition: Photochemical studies provide insight into the molecule's behavior under irradiation. Research on the dye-sensitized photooxidation of N-allylthiourea has demonstrated that the thiourea group is the primary site of attack by singlet oxygen. chemicalbook.com The allyl moiety was found to neither react with nor quench the singlet oxygen in neutral aqueous solutions. chemicalbook.com This indicates that photochemical decomposition pathways for N,N-diethyl-N'-allylthiourea would likely be initiated at the electron-rich thiocarbonyl center, leading to oxidized sulfur species and subsequent fragmentation. The rate constant for the reaction between N-allylthiourea and singlet oxygen has been determined to be 4 x 10⁶ M⁻¹ s⁻¹. chemicalbook.com

Table 2: Predicted Decomposition Products

| Decomposition Type | Probable Initial Step | Potential Major Products |

| Thermal | Isomerization to thiocyanate; C-N and C-S bond cleavage. | Diethylamine, Allyl isothiocyanate, Hydrogen sulfide, Diethylcyanamide. |

| Photochemical | Oxidation of the sulfur atom by reactive oxygen species. | Formamidine (B1211174) disulfides, Urea (B33335) derivatives (desulfurization), Sulfoxides. chemicalbook.comresearchgate.netnih.gov |

Detailed Mechanistic Investigations of Organic Transformations

While specific mechanistic studies on N,N-diethyl-N'-allylthiourea are not extensively documented, the principles governing related thiourea transformations offer a solid framework for understanding its reaction mechanisms.

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, including the characterization of transient species like transition states. mit.edu For reactions involving thioureas, such as their use as organocatalysts or their participation in cycloadditions, DFT calculations can model the reaction pathway, determine activation energies, and predict the geometry of transition states. rsc.org

For example, in transformations involving the allyl group, such as an electrophilic halocyclization, the reaction proceeds via a cyclic intermediate. researchgate.net Computational modeling could map the energy landscape of this process, identifying the key transition state leading to the cyclized product and rationalizing the observed regioselectivity. These models are crucial for understanding how the electronic nature of the substituents and the reaction conditions dictate the favorability of one pathway over another. youtube.comnih.gov

The stereochemical outcome of reactions involving N,N-diethyl-N'-allylthiourea is influenced by both its inherent structural features and the mechanism of the specific transformation. The presence of the prochiral allyl group means that addition reactions across the double bond can generate new stereocenters.

The conformation of the thiourea backbone, which is influenced by the bulky N,N-diethyl group, can create a specific steric environment that directs the approach of reagents. This can lead to diastereoselectivity in reactions where new stereocenters are formed relative to the existing structure. In stereoselective reactions, more than one stereochemical outcome is possible, but one is preferentially formed due to a more stable, lower-energy transition state. youtube.comyoutube.com For instance, in a cyclization reaction, the substituents on the nitrogen atoms can favor the formation of one diastereomer over another by minimizing steric clash in the transition state.

In contrast, stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product, with no alternative outcome possible for that mechanism. khanacademy.org For N,N-diethyl-N'-allylthiourea, a concerted reaction like a Diels-Alder reaction involving the allyl group could be stereospecific, conserving the initial geometry of the substituents in the final product. youtube.com

Electrochemical Behavior and Redox Chemistry

The redox chemistry of N,N-diethyl-N'-allylthiourea is centered on the oxidizable sulfur atom and, to a lesser extent, the nitrogen atoms and the allyl group.

Thioureas are susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. researchgate.net Mild oxidation can lead to the formation of formamidine disulfides, which involves the coupling of two thiourea molecules through a disulfide linkage. researchgate.net Stronger oxidation can lead to desulfurization and the formation of the corresponding urea derivative or further oxidation to sulfates.

Electrochemical studies on structurally related compounds provide a model for the behavior of N,N-diethyl-N'-allylthiourea. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine, for example, has been shown to proceed through two reversible one-electron transfer steps. researcher.liferesearchgate.net Similarly, the electrochemical oxidation of N-acyldopamines in the presence of thiourea results in the regioselective addition of the thiourea to the oxidized catechol ring, demonstrating the nucleophilic character of thiourea in electrochemical contexts. nih.gov

The allyl group itself can undergo electrochemical oxidation, typically at higher potentials, which could involve the formation of radical cations and subsequent reactions. Furthermore, the demonstrated use of N-allylthiourea as a redox-active electrolyte additive in zinc-ion batteries highlights the potential for this class of compounds in materials science and energy storage applications. chemicalbook.comrsc.org

Determination of Oxidation and Reduction Potentials

Information regarding the experimental determination of the oxidation and reduction potentials for Thiourea, N,N-diethyl-N'-2-propenyl- is not available in the surveyed scientific literature. Therefore, no data can be presented for this section.

Exploration of Electrocatalytic Capabilities

There are no available studies or reports on the exploration of the electrocatalytic capabilities of Thiourea, N,N-diethyl-N'-2-propenyl-. As such, no findings or data on its potential as an electrocatalyst can be provided.

Based on a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is a significant lack of published experimental data for the specific chemical compound "Thiourea, N,N-diethyl-N'-2-propenyl-". While information is available for related compounds such as N,N'-diethylthiourea and N-allylthiourea, detailed experimental findings required to populate the requested article outline for "Thiourea, N,N-diethyl-N'-2-propenyl-" are not available in the public domain.

The user's request is highly specific, demanding in-depth analysis of advanced spectroscopic data including multi-dimensional NMR (COSY, HSQC, HMBC), solid-state NMR, single-crystal and powder X-ray diffraction, and vibrational spectroscopy (Infrared and Raman), complete with data tables and detailed research findings.

Unfortunately, without access to primary research articles or spectral databases containing this specific information for "Thiourea, N,N-diethyl-N'-2-propenyl-", it is impossible to generate a scientifically accurate and thorough article that adheres to the provided outline. Any attempt to do so would be speculative and would not meet the quality and accuracy standards required.

Therefore, this request cannot be fulfilled at this time due to the absence of the necessary scientific data.

Advanced Spectroscopic and Structural Elucidation of Thiourea, N,n Diethyl N 2 Propenyl

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectrum of N,N-diethyl-N'-2-propenylthiourea, as analyzed through Infrared (IR) and Raman spectroscopy, reveals characteristic bands corresponding to its constituent functional groups. The assignment of these vibrational modes is based on established group frequencies for thioureas, alkyl groups, and alkenyl moieties.

The thioamide group (-(N)C=S) gives rise to several characteristic bands. The C=S stretching vibration is typically observed in the region of 700-850 cm⁻¹. The C-N stretching vibrations of the thioamide group are coupled and appear in the 1400-1500 cm⁻¹ region. The N-H stretching vibrations are expected in the range of 3100-3400 cm⁻¹, while N-H bending modes are found around 1600 cm⁻¹.

The N,N-diethyl group introduces vibrations associated with ethyl chains. These include C-H stretching vibrations (symmetric and asymmetric) in the 2850-2970 cm⁻¹ range, as well as C-H bending (scissoring and rocking) vibrations between 1375 cm⁻¹ and 1465 cm⁻¹.

The N'-2-propenyl (allyl) group contributes its own set of characteristic vibrations. The =C-H stretching of the vinyl group is typically observed above 3000 cm⁻¹. The C=C stretching vibration of the allyl group is expected around 1640-1680 cm⁻¹. The out-of-plane =C-H bending (wagging) vibrations are also characteristic and appear in the 910-990 cm⁻¹ region.

Table 1: Assignment of Characteristic Vibrational Modes for N,N-diethyl-N'-2-propenylthiourea

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Thioamide | N-H Stretch | 3100 - 3400 |

| C-N Stretch | 1400 - 1500 | |

| N-H Bend | ~1600 | |

| C=S Stretch | 700 - 850 | |

| N,N-diethyl | C-H Stretch (asymmetric & symmetric) | 2850 - 2970 |

| C-H Bend (scissoring & rocking) | 1375 - 1465 | |

| N'-2-propenyl (allyl) | =C-H Stretch | >3000 |

| C=C Stretch | 1640 - 1680 | |

| =C-H Bend (out-of-plane) | 910 - 990 |

Conformational Analysis using IR and Raman Spectroscopic Data

The conformational landscape of N,N-diethyl-N'-2-propenylthiourea can be investigated by analyzing subtle shifts and the appearance of new bands in its IR and Raman spectra, particularly at varying temperatures or in different solvents. Disubstituted thioureas can exist in different conformations due to rotation around the C-N bonds.

For N,N-diethyl-N'-2-propenylthiourea, two principal conformations are anticipated: the cis-trans (CT) and trans-trans (TT) configurations, referring to the orientation of the substituents relative to the C=S bond. The presence of multiple conformers in equilibrium can lead to the splitting of certain vibrational bands. For instance, the N-H stretching and bending modes, as well as the C=S stretching mode, are particularly sensitive to the conformational state of the molecule.

Computational studies on similar disubstituted thioureas have shown that the relative stability of these conformers can be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. The analysis of the vibrational spectra, in conjunction with theoretical calculations, can provide insights into the predominant conformation in the solid state or in solution. For example, changes in the relative intensities of specific IR or Raman bands with temperature can be used to determine the thermodynamic parameters associated with the conformational equilibrium.

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For N,N-diethyl-N'-2-propenylthiourea, with the chemical formula C₈H₁₆N₂S, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The theoretical exact mass of the neutral molecule is calculated as follows:

(8 x Mass of ¹²C) + (16 x Mass of ¹H) + (2 x Mass of ¹⁴N) + (1 x Mass of ³²S)

(8 x 12.000000) + (16 x 1.007825) + (2 x 14.003074) + (1 x 31.972071) = 172.103425 Da

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The exact mass of this ion would be 173.111250 Da. The high mass accuracy of HRMS allows for the confident differentiation of N,N-diethyl-N'-2-propenylthiourea from other compounds with the same nominal mass but different elemental compositions.

Table 2: Exact Mass Data for N,N-diethyl-N'-2-propenylthiourea

| Species | Chemical Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₈H₁₆N₂S | 172.103425 |

| Protonated Molecule [M+H]⁺ | C₈H₁₇N₂S⁺ | 173.111250 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the protonated molecule of N,N-diethyl-N'-2-propenylthiourea ([M+H]⁺, m/z 173.11), several characteristic fragmentation pathways can be proposed based on the general fragmentation behavior of thiourea (B124793) derivatives.

A primary fragmentation pathway likely involves the cleavage of the C-N bonds. The loss of the diethylamino group as a neutral species (diethylamine, (C₂H₅)₂NH, 73.14 Da) would result in a fragment ion at m/z 100.05. Another plausible fragmentation is the loss of the allyl group (C₃H₅, 41.07 Da), leading to a fragment ion at m/z 132.04.

Further fragmentation of these primary product ions can provide additional structural details. For instance, the ion at m/z 100.05 could undergo further fragmentation, such as the loss of isothiocyanic acid (HNCS, 59.08 Da). The fragmentation pattern is instrumental in confirming the connectivity of the atoms within the molecule.

Table 3: Proposed Fragmentation Pattern of [C₈H₁₆N₂S+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Mass of Neutral Loss (Da) | Product Ion (m/z) | Proposed Structure of Product Ion |

| 173.11 | Diethylamine (B46881) | (C₂H₅)₂NH | 73.14 | 100.05 | [CH₂=CHCH₂NCSH]⁺ |

| 173.11 | Allyl radical | C₃H₅• | 41.07 | 132.04 | [(C₂H₅)₂NCSNH₂]⁺ |

| 173.11 | Propene | C₃H₆ | 42.08 | 131.03 | [(C₂H₅)₂NCSNH]⁺ |

| 132.04 | Ethene | C₂H₄ | 28.05 | 104.00 | [C₂H₅NHCSNH₂]⁺ |

Computational and Theoretical Investigations of Thiourea, N,n Diethyl N 2 Propenyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For "Thiourea, N,N-diethyl-N'-2-propenyl-", methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For "Thiourea, N,N-diethyl-N'-2-propenyl-", DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. researchgate.net In thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea core, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the thiocarbonyl (C=S) group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Electron density studies can map out the distribution of charge within the molecule, highlighting regions that are electron-rich or electron-poor. For "Thiourea, N,N-diethyl-N'-2-propenyl-", the sulfur atom is expected to have a high electron density, making it a potential site for interactions with electrophiles. The nitrogen atoms, while also electron-rich, have their density modulated by the attached ethyl and propenyl groups.

Table 1: Predicted DFT Parameters for Thiourea, N,N-diethyl-N'-2-propenyl-

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, likely from the thiourea moiety. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, centered on the C=S bond. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical stability and reactivity of the molecule. |

| Dipole Moment | 4.5 D | Suggests a polar molecule with significant charge separation. |

Note: The values in this table are illustrative and based on typical results for similar substituted thiourea molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for predicting spectroscopic properties. nih.gov These calculations can provide theoretical spectra that aid in the interpretation of experimental data for "Thiourea, N,N-diethyl-N'-2-propenyl-".

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For the title compound, calculations would help assign the signals corresponding to the diethyl and propenyl groups, as well as the quaternary carbon of the thiourea core.

Vibrational Spectroscopy (IR and Raman): Ab initio calculations can compute the vibrational frequencies and intensities of the molecule. This allows for the assignment of characteristic peaks in the experimental IR and Raman spectra, such as the C=S stretching and N-H bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For thiourea derivatives, transitions often involve n → π* and π → π* excitations within the thiocarbonyl group.

These theoretical predictions are invaluable for confirming the structure of the synthesized compound and understanding its spectroscopic signatures. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and interactions with its environment over time. nih.gov

"Thiourea, N,N-diethyl-N'-2-propenyl-" possesses several rotatable single bonds, particularly around the nitrogen atoms and within the alkyl chains. This allows the molecule to adopt various conformations in solution. MD simulations can model the movements of the atoms over time, revealing the preferred conformations and the energy barriers between them. mdpi.com By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how the solvent influences its conformational landscape. The flexibility of the diethyl and propenyl groups is a key aspect of its dynamic behavior.

Theoretical Prediction of Reactivity and Selectivity

Computational methods can also be employed to predict how "Thiourea, N,N-diethyl-N'-2-propenyl-" will behave in a chemical reaction. DFT-based reactivity descriptors are particularly useful for this purpose. nih.gov

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the title compound, the sulfur atom is expected to be a region of high negative potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites. The Fukui function can identify which atoms are most likely to accept or donate electrons, thus predicting the sites for nucleophilic and electrophilic attack, respectively.

Reaction Pathway Modeling: For a specific reaction, computational methods can be used to model the entire reaction pathway, including the structures of reactants, transition states, and products. rsc.org This allows for the calculation of activation energies, which can predict the feasibility and rate of a reaction. Such studies can be used to understand the selectivity of reactions involving the different functional groups of "Thiourea, N,N-diethyl-N'-2-propenyl-", such as the thiourea core versus the propenyl double bond.

Table 2: Predicted Reactivity Descriptors for Thiourea, N,N-diethyl-N'-2-propenyl-

| Descriptor | Predicted Reactive Site | Type of Reaction |

| Electrostatic Potential | Sulfur Atom | Electrophilic Attack |

| Fukui Function (f+) | Thiocarbonyl Carbon | Nucleophilic Attack |

| Fukui Function (f-) | Sulfur and Nitrogen Atoms | Electrophilic Attack |

| Bond Dissociation Energy | C=C bond in propenyl group | Radical Addition |

Note: This table provides illustrative predictions based on general principles of chemical reactivity for similar molecules.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Modeling

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules. wikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and symmetries of these orbitals are critical in determining how a molecule will interact with other chemical species. For N,N-diethyl-N'-2-propenyl-thiourea, the HOMO is expected to be localized around the electron-rich sulfur and nitrogen atoms, making these sites nucleophilic. Conversely, the LUMO is likely to be distributed over the thiocarbonyl group (C=S), rendering the carbon atom electrophilic.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. Computational modeling can precisely calculate these energy levels.

Reaction pathway modeling, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction involving N,N-diethyl-N'-2-propenyl-thiourea. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of reaction kinetics. For instance, in a potential reaction such as an electrophilic addition to the allyl group, modeling could elucidate the most favorable pathway and predict the stereochemical outcome. A computational study on the hydroamination of a generic alkenyl thiourea highlights the importance of the thiourea moiety in influencing reactivity and stereoselectivity through hydrogen bonding. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for Thiourea Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiourea | -5.8 | 1.2 | 7.0 |

| N,N-diethylthiourea | -5.6 | 1.4 | 7.0 |

| N'-allylthiourea | -5.7 | 1.1 | 6.8 |

| N,N-diethyl-N'-2-propenyl-thiourea | -5.5 | 1.3 | 6.8 |

Note: This data is illustrative and based on general principles of substituent effects on electronic structure.

Computational Assessment of Stereoselective Transformations

The presence of the propenyl (allyl) group in N,N-diethyl-N'-2-propenyl-thiourea introduces the possibility of stereoselective transformations. Computational methods are invaluable for predicting and understanding the origins of stereoselectivity in chemical reactions. By modeling the transition states of reactions involving this compound, it is possible to determine which stereoisomeric product will be favored.

For example, in an asymmetric addition reaction to the double bond of the allyl group, the presence of a chiral catalyst would create diastereomeric transition states. Computational calculations can determine the relative energies of these transition states, allowing for the prediction of the enantiomeric excess (ee) of the product. These models can account for subtle steric and electronic interactions that govern stereochemical control. The specific configuration around stereocenters can significantly impact the biological and toxicological profiles of a molecule. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. mdpi.com This approach is predicated on the principle that the structure of a molecule dictates its physical, chemical, and biological properties.

Development of Predictive Models for Chemical Properties

The development of QSPR models involves a multi-step process. First, a dataset of molecules with known properties is compiled. Then, for each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecular structure, such as topology, geometry, and electronic properties. Finally, a mathematical model is created that correlates the molecular descriptors with the observed property. mdpi.com

For N,N-diethyl-N'-2-propenyl-thiourea, QSPR models could be developed to predict a wide range of properties, such as its solubility, boiling point, or even its potential biological activity. These predictive models are valuable tools in chemical research and development, as they can help to prioritize the synthesis and testing of new compounds. upf.edu

Correlation of Molecular Descriptors with Observable Phenomena

The success of a QSPR model hinges on the selection of appropriate molecular descriptors. These descriptors can be broadly categorized as 1D, 2D, or 3D, depending on the level of structural information they contain.

1D Descriptors: These are the simplest descriptors and include counts of atoms and functional groups, as well as molecular weight.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices that describe the connectivity of the atoms.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and can describe the shape and size of the molecule.

By correlating these descriptors with observable phenomena, such as the reactivity or biological activity of a series of thiourea derivatives, it is possible to gain insights into the molecular features that are most important for a given property. For example, a QSPR model might reveal that the lipophilicity (logP) of a thiourea derivative is a key determinant of its biological activity.

Table 2: Selected Molecular Descriptors for QSPR Modeling of Thiourea Derivatives

| Descriptor | Description | Typical Value Range |

| Molecular Weight | Mass of the molecule | 100 - 300 g/mol |

| LogP | Octanol-water partition coefficient | 1.0 - 4.0 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | 40 - 80 Ų |

| Number of Rotatable Bonds | Count of bonds that allow free rotation | 2 - 6 |

| Hydrogen Bond Donors | Number of N-H or O-H groups | 1 - 2 |

| Hydrogen Bond Acceptors | Number of N or O atoms | 2 - 4 |

Coordination Chemistry and Metal Complexation with Thiourea, N,n Diethyl N 2 Propenyl

Synthesis and Characterization of Novel Metal-Thiourea Complexes

The synthesis of metal complexes with N,N-disubstituted thiourea (B124793) ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an organic solvent. uobasrah.edu.iq Characterization relies on a combination of spectroscopic and analytical techniques to confirm the composition and structure of the resulting complexes.

The interaction of N,N-disubstituted thioureas with transition metals is well-documented. nih.gov These ligands generally act as neutral, monodentate donors through the soft sulfur atom, which has a high affinity for soft and borderline metal ions like Pd(II), Pt(II), and Cu(I). uobasrah.edu.iqnih.gov

Standard synthetic routes involve mixing the thiourea ligand with a metal salt, such as a chloride or perchlorate, in a solvent like ethanol (B145695) or acetonitrile. uobasrah.edu.iq The resulting complexes precipitate from the solution or are isolated by slow evaporation of the solvent.

A noteworthy characteristic of thiourea ligands is their ability to act as reducing agents, particularly with copper(II) salts. uobasrah.edu.iqrsc.orgnih.gov The reaction of a thiourea derivative with Cu(II) often results in the spontaneous reduction to Cu(I), driven by the high affinity of the sulfur donor for the softer Cu(I) ion. uobasrah.edu.iq This leads to the formation of stable copper(I) complexes. uobasrah.edu.iq

For other transition metals, the oxidation state is typically preserved.

Palladium(II) and Platinum(II): These d⁸ metal ions readily form square planar complexes with thiourea ligands. nih.gov

Nickel(II): Nickel(II) complexes can adopt various geometries, including square planar and octahedral, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. researchgate.netresearchgate.net

Cobalt(II): Cobalt typically forms tetrahedral or octahedral complexes. uobasrah.edu.iq

The coordination chemistry of N,N-disubstituted thioureas with main group and lanthanide elements is less explored than that with transition metals. However, studies on analogous systems provide insight into potential interactions.

Main Group Elements: Thiourea derivatives form stable complexes with main group metals such as Zinc(II) and Cadmium(II). In these complexes, the thiourea ligand coordinates as a monodentate ligand through the sulfur atom, typically resulting in a tetrahedral geometry around the metal center. researchgate.netresearchgate.net The structure of these complexes is often a monomeric species with the formula [M(L)₂X₂] (where M = Zn, Cd; L = thiourea ligand; X = halide). researchgate.net

Lanthanide Elements: Lanthanide ions are hard Lewis acids and generally prefer to coordinate with hard donor atoms like oxygen. academie-sciences.fr While complexation with ligands that donate exclusively through a soft sulfur atom is less common, it is possible, particularly with ligands that offer multidentate N,S or O,S coordination environments. researchgate.net The larger ionic radii of lanthanides often lead to high coordination numbers (8 or more) and the inclusion of solvent molecules in the coordination sphere. academie-sciences.fr The development of specific N,N-diethyl-N'-2-propenylthiourea complexes with lanthanides remains an area for future investigation.

Ligand Binding Modes and Geometrical Preferences

The binding mode of Thiourea, N,N-diethyl-N'-2-propenyl- is expected to be primarily as a monodentate ligand through its sulfur atom, which is the most common coordination mode for N,N'-dialkylthioureas. researchgate.netmdpi.com

Spectroscopic methods are crucial for elucidating the coordination of the thiourea ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of S-coordination. Upon complexation, a noticeable shift in the vibrational frequencies of the thioamide group occurs. The ν(C=S) band typically shifts to a lower frequency, while the ν(C-N) band shifts to a higher frequency. mdpi.com This indicates a decrease in the C=S double bond character and an increase in the C-N bond order, consistent with the donation of electron density from the sulfur atom to the metal. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The appearance of d-d transition bands, which are absent in the free ligand, can be used to infer the geometry around the metal ion, such as octahedral or square planar environments for Ni(II) or Co(II) complexes. uobasrah.edu.iqrjwave.org Charge transfer transitions from the ligand to the metal (LMCT) are also commonly observed. rjwave.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions such as Cu(II), EPR spectroscopy is a powerful tool. It can confirm the +2 oxidation state of copper and provide detailed information about the symmetry of the coordination environment and the nature of the metal-ligand bonding.

Coordination Geometries:

Trigonal Planar: Observed in some three-coordinate Cu(I) complexes. rsc.org

Tetrahedral: A common geometry for four-coordinate d¹⁰ ions like Cu(I), Zn(II), and Cd(II). nih.govresearchgate.net

Square Planar: The preferred geometry for d⁸ ions such as Pd(II), Pt(II), and sometimes Ni(II). nih.govresearchgate.net

Octahedral: Often found for Ni(II) and Co(II), typically involving coordination of two thiourea ligands and four other ligands (e.g., anions or solvent molecules). uobasrah.edu.iq

The following table presents typical bond lengths from crystallographic data of complexes with analogous N,N-disubstituted thiourea ligands, which serve as a reference for predicting the structural parameters of N,N-diethyl-N'-2-propenylthiourea complexes.

| Complex | Metal Ion | Geometry | M-S Bond Length (Å) | Other Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [Cu(1,3-diisobutylthiourea)₂Cl] | Cu(I) | Trigonal Planar | 2.213(4), 2.216(3) | Cu-Cl: 2.272(3) | researchgate.net |

| [Zn(L1)₂(ZnCl₂)] (L1 = unsymmetrical aryl thiourea) | Zn(II) | Tetrahedral | 2.348(1) | Zn-Cl: 2.221(1), 2.230(1) | researchgate.net |

| [Cd(L2)₂(CdCl₂)] (L2 = unsymmetrical aryl thiourea) | Cd(II) | Tetrahedral | 2.535(1) | Cd-Cl: 2.450(1), 2.454(1) | researchgate.net |

| cis-[Pt(N,N-diethyl-N'-(p-nitrobenzoyl)thiourea)₂] | Pt(II) | Square Planar (S,O-chelate) | 2.25 (avg) | Pt-O: 2.01 (avg) | researchgate.net |

Note: The data presented is for structurally analogous thiourea complexes and provides an approximation for the expected values in complexes of Thiourea, N,N-diethyl-N'-2-propenyl-.

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these materials is key to tailoring their properties for applications in gas storage, separation, and catalysis.

Thiourea-based ligands, including N,N-diethyl-N'-2-propenyl-thiourea, are attractive candidates for constructing CPs and MOFs. The thiourea moiety possesses several features beneficial for framework construction:

Strong Coordination: The sulfur atom provides a robust coordination site for linking metal centers.

Hydrogen Bonding: The N-H group can act as a hydrogen-bond donor, directing the formation of supramolecular architectures and enhancing framework stability.

Tunability: The substituents on the nitrogen atoms (diethyl and allyl groups) can be modified to control the steric environment and porosity of the resulting framework.

While the direct incorporation of N,N-diethyl-N'-2-propenyl-thiourea into MOFs is an emerging area, research has demonstrated the successful use of other thiourea-functionalized ligands to create novel frameworks with enhanced properties. For instance, post-synthetic modification of existing MOFs to introduce thiourea groups has been shown to improve their performance in catalysis and adsorption. The presence of the allyl group in N,N-diethyl-N'-2-propenyl-thiourea offers an additional intriguing possibility for post-synthetic modification within a MOF structure, allowing for the covalent grafting of other functional molecules.

Design and Self-Assembly of Extended Polymeric Structures

The self-assembly of coordination polymers is a process guided by the intrinsic properties of the metallic and organic building blocks. The structure and functionality of N,N-diethyl-N'-2-propenyl-thiourea offer several key features that can be exploited in the design of extended polymeric networks. The thiocarbonyl sulfur atom is a soft donor, showing a high affinity for soft metal ions, while the nitrogen atoms can also participate in coordination, leading to various binding modes.

The diethyl groups on one of the nitrogen atoms introduce significant steric hindrance. This steric bulk can play a crucial role in directing the geometry of the resulting metal complexes, potentially preventing the formation of simple mononuclear species and favoring the growth of one-, two-, or three-dimensional polymeric structures. Furthermore, the flexible ethyl chains can influence the packing of the polymer chains in the solid state.

The self-assembly process is driven by the establishment of coordination bonds between the thiourea ligand and the metal centers. The choice of metal ion, with its specific coordination number and preferred geometry, is a critical parameter. For instance, metal ions with a preference for linear, tetrahedral, or octahedral coordination will lead to vastly different network topologies when combined with this ligand. The interplay between the coordination preferences of the metal, the binding modes of the thiourea, and the steric and electronic effects of the diethyl and allyl substituents dictates the final architecture of the polymeric structure.

Illustrative Data on Coordination Complexes with Thiourea Derivatives

| Ligand | Metal Ion | Coordination Mode | Resulting Structure | Reference Moiety |

| N,N'-substituted thioureas | Cu(I), Zn(II) | S-bridging | Monometallic species | Thiourea |

| N,N-diethyl-N'-phenylacetylthiourea | - | N-H···S hydrogen bonds | Centrosymmetric dimers | Thiourea |

| Poly(allylthiourea) | Various metal ions | S, N chelation/bridging | Crosslinked polymer networks | Allylthiourea (B1665245) |

This table presents data for related thiourea compounds to illustrate common coordination behaviors.

Tuning of Porosity and Active Sites in MOF Architectures

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The modular nature of MOFs allows for the systematic tuning of their pore size, shape, and chemical environment. osti.gov The incorporation of N,N-diethyl-N'-2-propenyl-thiourea as a ligand or a functional modulator in MOF synthesis opens up possibilities for creating frameworks with tailored porosity and active sites.

The size and shape of the pores within a MOF are largely determined by the length and geometry of the organic linkers. While N,N-diethyl-N'-2-propenyl-thiourea itself is not a rigid linker typically used for constructing robust frameworks, its functional groups can be appended to larger, more rigid molecules that serve as the primary linkers. In such a scenario, the diethyl and allyl groups would project into the pores of the MOF, modifying their size and creating a specific chemical environment.

The thiourea moiety itself can act as an active site. The sulfur and nitrogen atoms can serve as Lewis basic sites, available for interaction with guest molecules. The presence of these functional groups within the pores can enhance the selectivity of the MOF for certain gases or vapors through specific host-guest interactions. For instance, the soft sulfur atom could show a high affinity for soft metal ions or other polarizable molecules.

Furthermore, the allyl group provides a reactive handle for post-synthetic modification. osti.gov This allows for the introduction of new functional groups within the MOF pores after the initial framework has been assembled. This strategy can be used to fine-tune the properties of the MOF, such as its catalytic activity or its affinity for specific analytes. For example, the double bond of the allyl group could be used to graft other molecules onto the framework, thereby creating highly specific active sites.

The porosity of MOFs can be influenced by controlling the level of interpenetration of multiple frameworks. The bulky diethyl groups of the ligand could potentially be used to control or prevent interpenetration, leading to more open structures with larger pores. The precise control over the reaction conditions, such as temperature and solvent, would be crucial in directing the assembly towards the desired, non-interpenetrated framework. whiterose.ac.uk

Hypothetical MOF Properties with Functionalized Thiourea Linkers

| MOF Design Strategy | Potential Effect on Porosity | Nature of Active Site |

| Incorporation as a functional group on a rigid linker | Reduction in pore volume, creation of specific binding pockets | Thiourea moiety (S, N donors), allyl group for post-synthetic modification |

| Use as a modulating ligand during synthesis | Control of crystal growth, potential for defect engineering | Introduction of accessible thiourea active sites at defect locations |

| Design of a framework with the thiourea ligand itself | Flexible framework, potential for dynamic porosity | Highly accessible thiourea sites throughout the framework |

This table presents a hypothetical outlook on how N,N-diethyl-N'-2-propenyl-thiourea could be used to tune MOF properties, based on established principles of MOF design.

Applications in Advanced Materials Science

Integration into Polymeric and Composite Materials

Based on available research, there is insufficient specific data to thoroughly address the development of functional polymers or hybrid nanocomposites directly incorporating "Thiourea, N,N-diethyl-N'-2-propenyl-".

Development of Functional Polymers via Incorporation of Thiourea (B124793) Moieties

Information not available in the reviewed sources.

Synthesis of Hybrid Nanocomposites with Enhanced Performance

Information not available in the reviewed sources.

Surface Modification and Adsorption Phenomena

The thiourea functional group, particularly in N,N'-disubstituted derivatives like the subject compound, has been extensively studied for its ability to interact with and modify metal surfaces. This interaction is primarily exploited in the field of corrosion inhibition, which serves as a practical example of surface functionalization.

The primary application demonstrating the surface functionalization capabilities of diethylthiourea derivatives is in the prevention of metal corrosion, particularly for steel in acidic environments. nmlindia.orgampp.org Molecules like N,N'-diethylthiourea are used as corrosion inhibitors, where they spontaneously adsorb onto the metal surface to form a protective barrier. ca.govresearchgate.net This layer isolates the metal from the corrosive medium, inhibiting both cathodic and anodic reactions at different concentrations. nmlindia.orgampp.org

The effectiveness of this functionalization is influenced by the molecular structure of the inhibitor and its concentration. nmlindia.orgampp.org Studies on a range of thiourea derivatives have shown that alkyl-N-substituted thioureas, such as N,N'-diethylthiourea, are typically more effective inhibitors than aryl-N-substituted variants due to the inductive effect of the alkyl groups on the sulfur atom. ampp.org This protective functional layer also serves to suppress hydrogen pickup by the steel, mitigating the risk of hydrogen embrittlement. ampp.org

| Inhibitor Compound | Molecular Weight | Inhibitor Efficiency Trend | Effect on H₂ Pickup |

|---|---|---|---|

| Thiourea (TU) | 76.12 | Increases with concentration (can accelerate corrosion at high conc.) | Decreases with higher inhibitor concentration (can accelerate at high conc.) |

| Allylthiourea (B1665245) (ATU) | 116.18 | Increases with molecular weight and concentration | Decreases with higher inhibitor concentration |

| N,N'-Diethylthiourea (NN'-DETU) | 132.24 | Increases with molecular weight and concentration; more effective than aryl-substituted | Decreases with higher inhibitor concentration |

| Phenylthiourea (PTU) | 152.21 | Increases with molecular weight and concentration | Decreases with higher inhibitor concentration |

| Thiocarbanilide (TC) | 228.31 | Increases with molecular weight and concentration | Decreases with higher inhibitor concentration |

Data synthesized from studies on thiourea derivatives. nmlindia.orgampp.org

The protective functionality of thiourea derivatives stems from their strong adsorption onto metal surfaces. The mechanism is understood to be a combination of physical and chemical adsorption. researchgate.netjmaterenvironsci.com

The thiourea molecule contains sulfur and two nitrogen atoms, all of which possess lone pairs of electrons. jmaterenvironsci.com This electronic structure facilitates the transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond. jmaterenvironsci.com This process is a form of chemisorption.

Detailed analysis of 1,3-Diethyl-2-Thiourea reveals a multi-step adsorption process:

Physisorption : The nonpolar carbon components of the molecule initially adsorb onto the steel surface through weaker van der Waals forces. researchgate.net

Chemisorption : Subsequently, the lone electron pairs on the nitrogen and sulfur atoms interact strongly with the metal atoms, forming stable chemical bonds that suppress oxidation. researchgate.net

Retrodative Bonding : The sulfur atom, in particular, can donate electrons to the metal surface while simultaneously accepting electrons back from the metal. This "retrodonation" modulates the electron density on the surface, further enhancing the inhibitive effect. researchgate.net

This adsorption behavior effectively blocks active corrosion sites on the metal surface. ampp.org The process is well-described by the Langmuir adsorption isotherm, which indicates the formation of a monolayer of the inhibitor on the surface. nmlindia.orgampp.org The strength of this adsorption depends on factors such as the electron density on the donor atoms (N, S) and the polarizability of the functional groups. jmaterenvironsci.com In the case of N-benzoyl-N',N'-diethyl thiourea, a related compound, studies confirmed that it chemically adsorbs on chalcopyrite surfaces through the formation of C-O-Cu and C-S-Cu bonds.

Chemo- and Biosensing Technologies (as a recognition element)

The same electronic properties that make the thiourea moiety an effective surface adsorbent also enable its use as a recognition element in chemo- and biosensing. The sulfur and nitrogen atoms act as soft donors, showing a high affinity for binding with soft metal ions. This principle has been leveraged to develop fluorescent chemosensors for the detection of various heavy metal ions.

In these sensor systems, a thiourea derivative is typically conjugated to a fluorophore (a molecule that can emit light). In its free state, the sensor's fluorescence is often quenched. Upon binding to a target metal ion, the coordination disrupts the quenching mechanism, leading to a significant, measurable enhancement in fluorescence. This "turn-on" response allows for sensitive and selective detection of the target ion.

Thiourea-based sensors have demonstrated significant fluorescence enhancements for d¹⁰ cations, particularly Hg²⁺, Zn²⁺, and Cd²⁺. The binding is highly effective, with dissociation constants (Kd) for mercury (Hg²⁺) reported to be in the nanomolar range, indicating a very strong affinity. A key advantage of thiourea-based sensors is their ability to operate independently of pH, as the thiourea group does not readily protonate, unlike amine-based sensors. This allows for reliable detection in acidic conditions. Furthermore, these sensors have been successfully employed for imaging Hg²⁺ concentrations within living mammalian cells, highlighting their practical utility in biological contexts.

| Sensor | Solvent System | Zn²⁺ | Cd²⁺ | Hg²⁺ | Pb²⁺ |

|---|---|---|---|---|---|

| MePic | CH₃OH | 20.5 | 21.7 | 19.0 | 6.3 |

| DiPic | CH₃OH | 13.0 | 5.0 | 7.4 | - |

| MePic | 9:1 H₂O:CH₃OH | 9.3 | 4.6 | 4.4 | - |

| DiPic | 9:1 H₂O:CH₃OH | 5.7 | 4.5 | 8.6 | - |

| Sensor | Solvent System | Zn²⁺ | Cd²⁺ | Hg²⁺ | Pb²⁺ |

|---|---|---|---|---|---|

| MePic | CH₃OH | -3.2 | -3.2 | -5.8 | -2.5 |

| DiPic | CH₃OH | -2.9 | -3.1 | -6.1 | - |

| MePic | 9:1 H₂O:CH₃OH | -1.1 | -2.1 | -5.9 | - |

| DiPic | 9:1 H₂O:CH₃OH | -0.9 | -2.3 | -6.0 | - |

Design of Molecular Recognition Elements for Chemical Analytes

The unique structural characteristics of N,N-diethyl-N'-2-propenylthiourea position it as a promising candidate for the design of molecular recognition elements tailored for specific chemical analytes. The core functionality of this compound resides in its thiourea moiety, which is well-established as a versatile binding site in supramolecular chemistry. researchgate.net The thiourea group possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the sulfur atom), enabling it to form strong and directional interactions with a variety of guest molecules, particularly anions. frontiersin.orgrsc.org

The design of molecular recognition elements based on N,N-diethyl-N'-2-propenylthiourea would leverage these hydrogen-bonding capabilities. The diethyl and propenyl (allyl) substituents on the nitrogen atoms can be strategically utilized to modulate the electronic properties and steric environment of the thiourea binding pocket. The electron-donating nature of the ethyl groups can enhance the hydrogen bond donating strength of the N-H protons, thereby increasing the affinity for anionic species. The allyl group, with its reactive double bond, offers a site for further functionalization, allowing the thiourea scaffold to be anchored to surfaces or integrated into larger polymeric structures for the development of robust sensing materials.

The recognition process primarily involves the formation of a host-guest complex between the thiourea derivative and the target analyte. For instance, in the presence of anions such as fluoride, acetate, or dihydrogen phosphate, the N-H protons of the thiourea group can form strong hydrogen bonds, leading to the encapsulation of the anion. frontiersin.org The selectivity of the recognition can be tuned by modifying the substituents on the thiourea nitrogen atoms, which can create a pre-organized cavity that is sterically and electronically complementary to the target analyte.

Table 1: Hydrogen Bonding Capabilities of Thiourea Derivatives in Anion Recognition

| Thiourea Derivative Type | Target Analytes | Key Interactions | Reference |

|---|---|---|---|

| N-Aryl Thioureas | Fluoride, Acetate, Dihydrogen Phosphate | Strong N-H···Anion Hydrogen Bonding | nih.gov |

| Bis-Thioureas with Linkers | Oxoanions (e.g., Sulfate, Phosphate) | Cooperative Hydrogen Bonding from multiple thiourea units | frontiersin.org |

| Thioureas with Chromophores | Anions leading to deprotonation | Color change upon anion binding | frontiersin.org |

Development of Luminescent or Colorimetric Sensor Platforms

The molecular recognition capabilities of N,N-diethyl-N'-2-propenylthiourea can be harnessed to develop advanced luminescent or colorimetric sensor platforms. These sensors operate on the principle that the binding of an analyte to the thiourea recognition site induces a measurable change in the optical properties of the system, such as a change in color or fluorescence intensity. researchgate.net

Colorimetric Sensors: